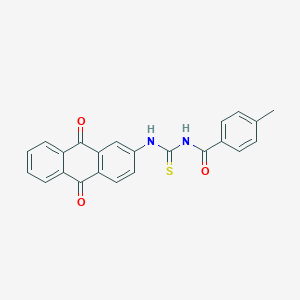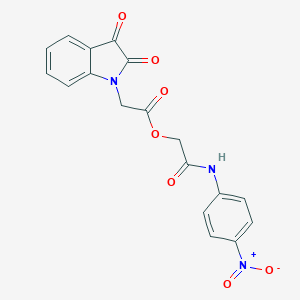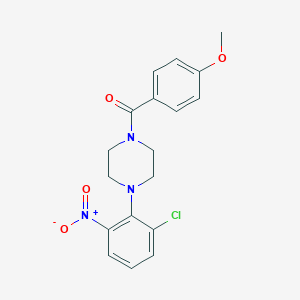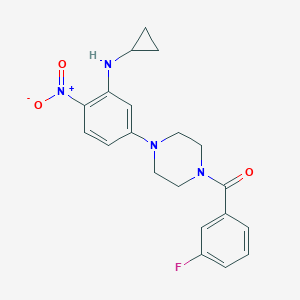
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)HEXANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)HEXANAMIDE is a complex organic compound that features a phthalimide moiety and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)HEXANAMIDE typically involves the following steps:
Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under heating conditions.
Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through a nucleophilic substitution reaction, where the phthalimide reacts with a hexanoyl chloride in the presence of a base such as pyridine.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be attached via a coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of the nitrophenyl group reacts with a halogenated precursor of the phthalimide-hexanamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phthalimide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phthalimide derivatives.
Scientific Research Applications
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)HEXANAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving nitrophenyl or phthalimide groups.
Mechanism of Action
The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)HEXANAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the phthalimide moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds like N-(2-hydroxyethyl)phthalimide and N-(2-aminoethyl)phthalimide share the phthalimide moiety.
Nitrophenyl Derivatives: Compounds like 4-nitrophenyl acetate and 4-nitrophenyl phosphate share the nitrophenyl group.
Uniqueness
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)HEXANAMIDE is unique due to the combination of the phthalimide and nitrophenyl groups, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C20H19N3O5 |
|---|---|
Molecular Weight |
381.4g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-nitrophenyl)hexanamide |
InChI |
InChI=1S/C20H19N3O5/c1-2-3-8-17(18(24)21-13-9-11-14(12-10-13)23(27)28)22-19(25)15-6-4-5-7-16(15)20(22)26/h4-7,9-12,17H,2-3,8H2,1H3,(H,21,24) |
InChI Key |
FWKSUTIERCJPKQ-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]benzamide](/img/structure/B409964.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide](/img/structure/B409968.png)
![N-[(4-acetylphenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide](/img/structure/B409973.png)


![N-(4-nitrophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B409976.png)
![2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B409977.png)
![2-{4-nitroanilino}-2-oxoethyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B409979.png)

![N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B409981.png)


![5-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-8-nitroquinoline](/img/structure/B409984.png)
